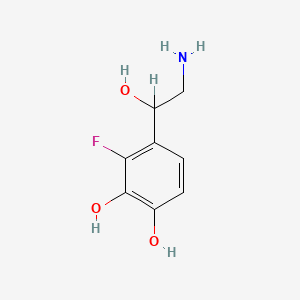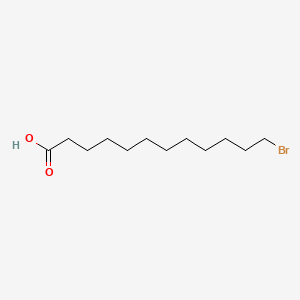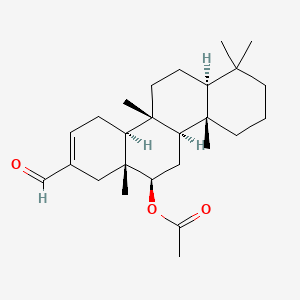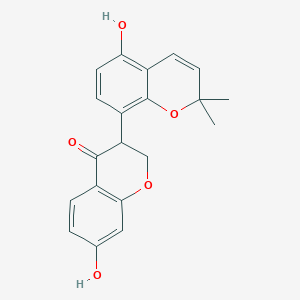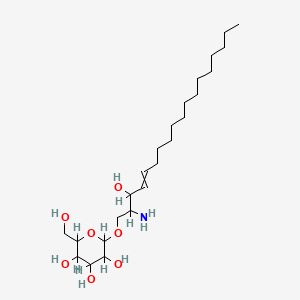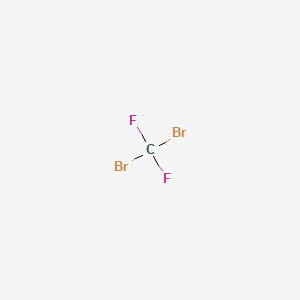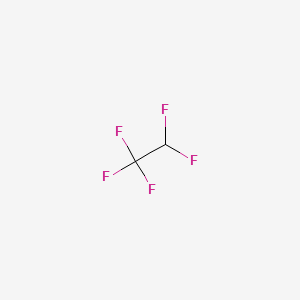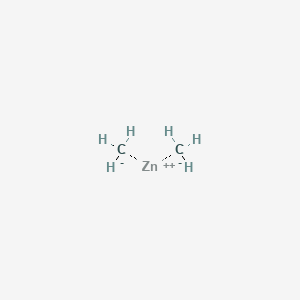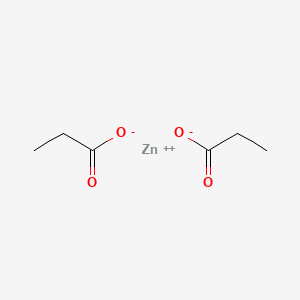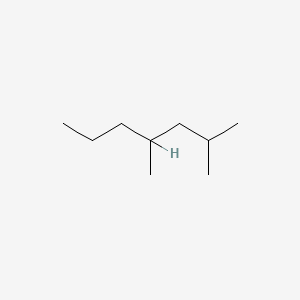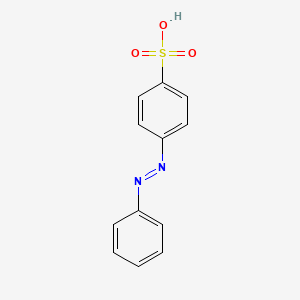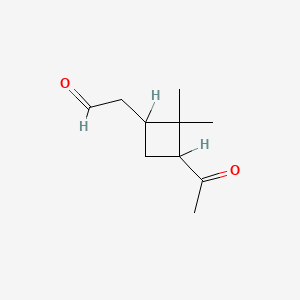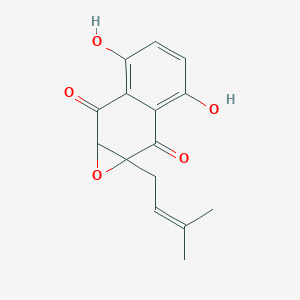
2,3-Epoxysesamone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2, 3-Epoxysesamone belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. 2, 3-Epoxysesamone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-epoxysesamone is primarily located in the cytoplasm. Outside of the human body, 2, 3-epoxysesamone can be found in fats and oils. This makes 2, 3-epoxysesamone a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Biosynthesis and Chemical Properties
2,3-Epoxysesamone is a significant compound identified in the roots of Sesamum indicum (sesame). Research indicates its biosynthetic pathway involves the shikimate pathway for the naphthoquinone moiety and the non-mevalonate pathway for the dimethylallyl group. The incorporation of [1-13C]glucose into 2,3-epoxysesamone in a Sesamum indicum hairy root culture provided insights into these pathways, suggesting prenylation at C-2 in 1,4-dihydroxy-2-naphthoate (Furumoto, 2009). Furthermore, structural characterization of 2,3-epoxysesamone and related compounds revealed significant antifungal activities towards Cladosporium fulvum, underlining its potential application in developing antifungal agents (Hasan et al., 2001).
Antioxidant and Anticancer Properties
Another area of interest is the exploration of naphthoquinone-based compounds, including 2,3-epoxysesamone, for their potential in cancer therapy. Naphthoquinones have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), a therapeutic target for cancer treatment. This class of compounds, including menadione, has shown antitumor activity in mouse tumor models, comparable to previously characterized IDO inhibitors. The development of new naphthoquinone-based IDO inhibitors could significantly impact cancer therapy by providing high-potency compounds with clinical translational potential (Kumar et al., 2008).
Propiedades
Número CAS |
111261-12-2 |
|---|---|
Nombre del producto |
2,3-Epoxysesamone |
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
3,6-dihydroxy-1a-(3-methylbut-2-enyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C15H14O5/c1-7(2)5-6-15-13(19)11-9(17)4-3-8(16)10(11)12(18)14(15)20-15/h3-5,14,16-17H,6H2,1-2H3 |
Clave InChI |
TWESJUCJKWFWQV-UHFFFAOYSA-N |
SMILES |
CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C |
SMILES canónico |
CC(=CCC12C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)C |
melting_point |
85-86°C |
Descripción física |
Solid |
Sinónimos |
2,3-epoxy-2,3-dihydro-5,8-dihydroxy-2-(3-methyl-2-butenyl)-1,4-naphthoquinone 2,3-epoxysesamone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



